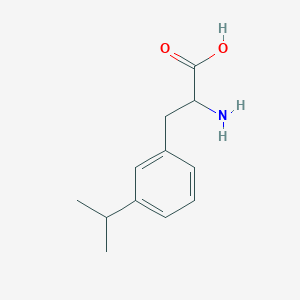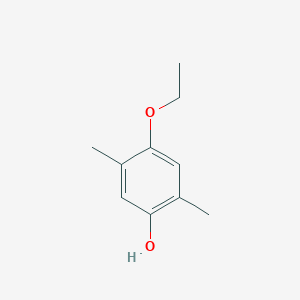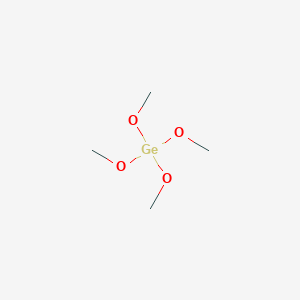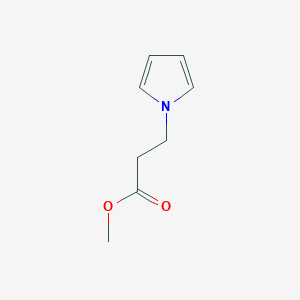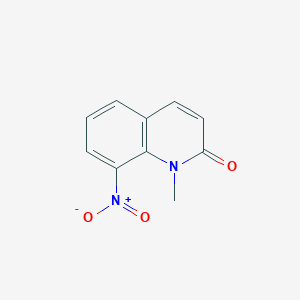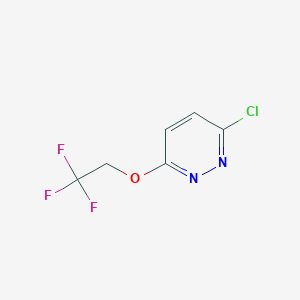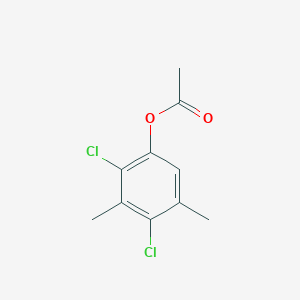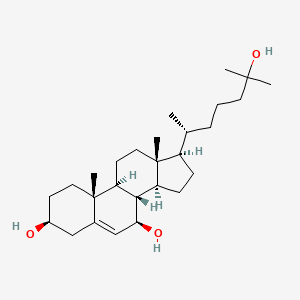
7beta, 25-Dihydroxycholesterol
Vue d'ensemble
Description
7beta,25-Dihydroxycholesterol is a 7beta-hydroxy steroid, a cholestanoid, an oxysterol, and a 3beta-hydroxy-Delta(5)-steroid . It has a molecular formula of C27H46O3 .
Synthesis Analysis
The potent active oxysterols include 25-hydroxycholesterol (25HC), which is synthesized by cholesterol 25-hydroxylase (CH25L) in hepatocytes and macrophages . A paper describes a five-step synthesis of 7α-hydroxycholesterol, which utilizes the solvolysis of 7α-bromocholesterol benzoate with potassium acetate in acetic acid as the key step in controlling the stereospecificity .
Molecular Structure Analysis
The molecular weight of 7beta,25-Dihydroxycholesterol is 418.7 g/mol . The IUPAC name is (3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol .
Applications De Recherche Scientifique
1. Role in Immune Cell Regulation
7α,25-Dihydroxycholesterol (7α,25-OHC) functions as a ligand for the G protein-coupled receptor EBI2. This oxysterol is crucial for controlling EBI2 ligand concentration in lymphoid tissues, influencing the movement and positioning of B cells. This is essential for effective T cell-dependent plasma cell responses, highlighting its significant role in immune regulation (Yi et al., 2012).
2. Impact on Neuroinflammation
In neuroinflammation, dihydroxycholesterols like 7α,25-OHC are upregulated, especially in diseases like multiple sclerosis. They act as chemotactic agents for immune cells, guiding them towards higher concentrations of these ligands in the central nervous system. This suggests their potential role in the development and progression of neuroinflammatory diseases (Kurschus & Wanke, 2018).
3. Involvement in Apoptosis and Cellular Stress Responses
7β-Hydroxycholesterol can induce apoptosis and affect cyclooxygenase 2 expression in certain cell types, such as human aortic smooth muscle cells. This oxysterol perturbs intracellular Ca(2+) homeostasis and activates mitogen-activated protein kinases (MAPKs), which are key in cellular stress responses and apoptosis (Ares et al., 2000).
4. Role in Oxysterol Metabolism and Regulation
Oxysterols like 7β, 25-Dihydroxycholesterol are metabolized in various pathways, affecting the regulation of key enzymes in cholesterol and bile acid metabolism. Their production and transformation are crucial for maintaining cellular cholesterol homeostasis and may impact the development of cardiovascular diseases (Souidi et al., 2000).
5. Potential Therapeutic Applications
The understanding of 7β, 25-Dihydroxycholesterol's role in immune cell regulation and neuroinflammation suggests potential therapeutic applications. For instance, targeting the EBI2 receptor or modulating oxysterol levels could offer new approaches for treating autoimmune and neurodegenerative diseases (Sun & Liu, 2015).
Orientations Futures
Oxysterols are increasingly associated with a wide variety of cell functions and have been implicated in several diseases such as metabolic syndrome . They can be sulfated, and the sulfated oxysterols act in different directions: they decrease lipid biosynthesis, suppress inflammatory responses, and promote cell survival . Future research may focus on these aspects.
Propriétés
IUPAC Name |
(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,26+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMSKLCEWBSPPY-CGSQRZAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7beta,25-Dihydroxycholesterol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



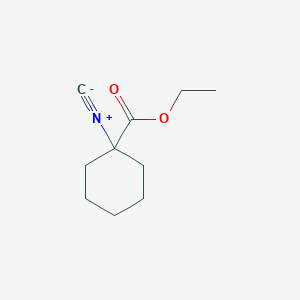
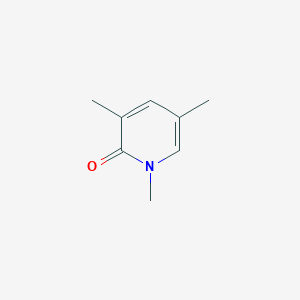
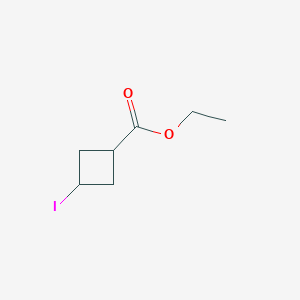
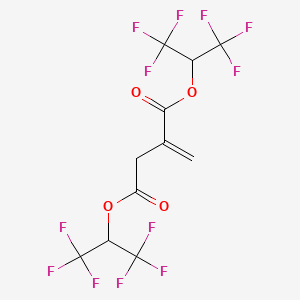
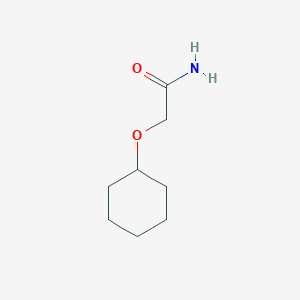
![2-Methyl-5-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B3044000.png)
